Cas no 1286722-23-3 (N-(3,5-difluorophenyl)methyl-2-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide)
N-(3,5-difluorophenyl)methyl-2-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3,5-difluorophenyl)methyl-2-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide
- 1286722-23-3
- N-(2-methoxybenzyl)-3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-sulfonamide
- N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
- F3407-5049
- N-(3,5-difluorobenzyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- VU0627401-1
- AKOS021908233
-
- Inchi: 1S/C16H13F2N3O2S/c1-9-2-3-24-15(9)16-21-20-14(23-16)7-13(22)19-8-10-4-11(17)6-12(18)5-10/h2-6H,7-8H2,1H3,(H,19,22)
- InChI Key: RHGIALQYSHUGOY-UHFFFAOYSA-N
- SMILES: S1C=CC(C)=C1C1=NN=C(CC(NCC2C=C(C=C(C=2)F)F)=O)O1
Computed Properties
- Exact Mass: 349.06965416g/mol
- Monoisotopic Mass: 349.06965416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 96.3Ų
N-(3,5-difluorophenyl)methyl-2-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-5049-2μmol |
N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286722-23-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3407-5049-5μmol |
N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286722-23-3 | 90%+ | 5μl |
$63.0 | 2023-05-22 | |
| Life Chemicals | F3407-5049-1mg |
N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286722-23-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3407-5049-2mg |
N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286722-23-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3407-5049-3mg |
N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286722-23-3 | 90%+ | 3mg |
$63.0 | 2023-05-22 | |
| Life Chemicals | F3407-5049-4mg |
N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286722-23-3 | 90%+ | 4mg |
$66.0 | 2023-05-22 | |
| Life Chemicals | F3407-5049-5mg |
N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1286722-23-3 | 90%+ | 5mg |
$69.0 | 2023-05-22 |
N-(3,5-difluorophenyl)methyl-2-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on N-(3,5-difluorophenyl)methyl-2-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide
Professional Introduction to N-(3,5-difluorophenyl)methyl-2-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide (CAS No. 1286722-23-3)
N-(3,5-difluorophenylmethyl)-2-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide, identified by its CAS number 1286722-23-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of multiple heterocyclic rings and fluorinated aromatic groups suggests a high degree of molecular complexity, which may contribute to its pharmacological properties.
The compound's structure consists of an acetamide moiety linked to a 1,3,4-oxadiazole ring, which is further substituted with a 3-methylthiophene unit at the 5-position. This arrangement creates a diverse chemical scaffold that may interact with biological targets in novel ways. The 3,5-difluorophenyl group adds another layer of complexity, potentially influencing the compound's solubility, metabolic stability, and binding affinity. These features make it a promising candidate for further investigation in drug discovery.
In recent years, there has been growing interest in the development of molecules containing oxadiazole rings due to their reported bioactivity. Oxadiazoles are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in N-(3,5-difluorophenylmethyl)-2-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide may enhance these effects or introduce new ones altogether. For instance, the fluorine atoms in the 3,5-difluorophenyl group can increase metabolic stability and binding affinity by participating in halogen bonding interactions with biological targets.
The incorporation of a 3-methylthiophene moiety into the molecule adds another dimension to its potential bioactivity. Thiophene derivatives are well-known for their role in various pharmaceuticals and agrochemicals due to their ability to modulate biological pathways. The combination of thiophene with an oxadiazole ring suggests that this compound may exhibit dual functionality, targeting multiple pathways simultaneously. This multitargeting approach has become increasingly popular in drug development as it can lead to more effective and less toxic therapies.
The pharmacokinetic properties of N-(3,5-difluorophenylmethyl)-2-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide are also of great importance. The presence of fluorine atoms can influence the compound's lipophilicity and metabolic clearance rates. Additionally, the acetamide group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity. These factors must be carefully considered during drug design to ensure optimal pharmacokinetic profiles.
In vitro studies have begun to explore the potential bioactivity of this compound. Preliminary results suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to various diseases. For example, its structure resembles known inhibitors of kinases and other enzymes involved in cancer progression. Further research is needed to fully elucidate its mechanism of action and therapeutic potential. High-throughput screening (HTS) techniques could be employed to identify specific biological targets and assess the compound's efficacy in model systems.
The synthesis of N-(3,5-difluorophenylmethyl)-2-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide presents unique challenges due to its complex structure. Advanced synthetic methodologies will be required to construct the molecule efficiently while maintaining high purity standards. Techniques such as palladium-catalyzed cross-coupling reactions may be particularly useful for forming the carbon-carbon bonds between the various heterocyclic units. Additionally, protecting group strategies will be necessary to prevent unwanted side reactions during synthesis.
The development of novel pharmaceuticals often involves iterative optimization processes based on structural modifications and biological evaluations. By systematically altering substituents such as the 3-methylthiophene or introducing additional functional groups like hydroxyl or amine moieties at strategic positions within the molecule's core structure (e.g.,, replacing one fluorine atom with another substituent), researchers can fine-tune its pharmacological properties for specific therapeutic applications.
The computational modeling of N-(CAS No 1286722-
23
3
) has become an essential tool in modern drug discovery efforts due to its ability to predict molecular interactions with high accuracy before costly experimental trials are conducted.
Molecular docking simulations
can help identify how this molecule might bind
to various protein targets by
evaluating complementary shapes
and electrostatic interactions between
the ligand (N-(CAS No 1286722-
23
3
) )
and potential
receptor sites.
These studies
can also provide insights into
which parts
of the molecule are most important
for binding affinity,
guiding future modifications.
The use
of machine learning algorithms
can further enhance these efforts by analyzing large datasets containing known bioactive compounds.
By identifying patterns among successful drug candidates,
these algorithms can predict new molecular structures that might exhibit desired properties without extensive experimentation.
This approach not only accelerates drug discovery but also reduces costs associated with traditional trial-and-error methods.
In conclusion,N-(CAS No 1286722-
23
3
) represents an exciting area for research within pharmaceutical chemistry. /n/
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With ongoing studies exploring its potential applications,
As our understanding grows about how this molecule interacts with biological systems,
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